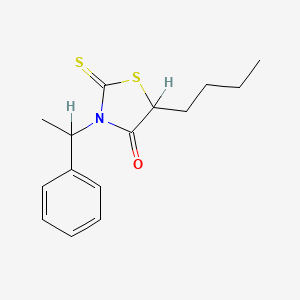
5-Butyl-3-(alpha-methylbenzyl)rhodanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Butyl-3-(alpha-methylbenzyl)rhodanine is a heterocyclic compound that belongs to the rhodanine family Rhodanine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-3-(alpha-methylbenzyl)rhodanine typically involves the Knoevenagel condensation reaction. This reaction is carried out between rhodanine and an appropriate aromatic aldehyde in the presence of a catalyst. One common method involves using 1-butyl-3-methyl imidazolium hydroxide as a catalyst in water, which allows the reaction to proceed smoothly at room temperature . The reaction conditions are mild, and the catalyst can be reused multiple times without significant loss of activity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of environmentally friendly catalysts and solvent-free conditions is preferred to minimize environmental impact. For instance, the condensation reaction can be carried out under solvent-free conditions using 2-hydroxy ethylammonium acetate as a catalyst, which offers high yields and short reaction times .
化学反应分析
Types of Reactions
5-Butyl-3-(alpha-methylbenzyl)rhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学研究应用
5-Butyl-3-(alpha-methylbenzyl)rhodanine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of various enzymes, making it useful in biochemical studies.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 5-Butyl-3-(alpha-methylbenzyl)rhodanine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects. The compound’s structure allows it to form stable complexes with metal ions, which can also contribute to its biological activity .
相似化合物的比较
Similar Compounds
5-Benzylidene rhodanine: Known for its anticancer properties.
3-(4-Methoxybenzylidene)rhodanine: Used in the development of new pharmaceuticals.
5-Arylidene rhodanine derivatives: Studied for their broad spectrum of biological activities.
Uniqueness
5-Butyl-3-(alpha-methylbenzyl)rhodanine stands out due to its unique butyl and alpha-methylbenzyl substituents, which can enhance its biological activity and specificity. These structural features may provide advantages in terms of binding affinity and selectivity for certain molecular targets.
属性
CAS 编号 |
23522-16-9 |
|---|---|
分子式 |
C15H19NOS2 |
分子量 |
293.5 g/mol |
IUPAC 名称 |
5-butyl-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H19NOS2/c1-3-4-10-13-14(17)16(15(18)19-13)11(2)12-8-6-5-7-9-12/h5-9,11,13H,3-4,10H2,1-2H3 |
InChI 键 |
JYYQBQLDJQFEIR-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1C(=O)N(C(=S)S1)C(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


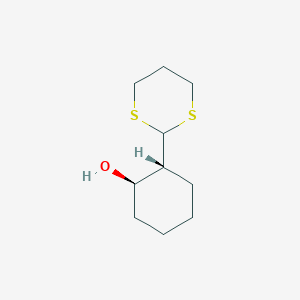
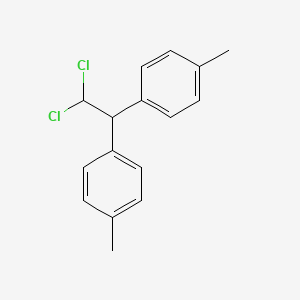
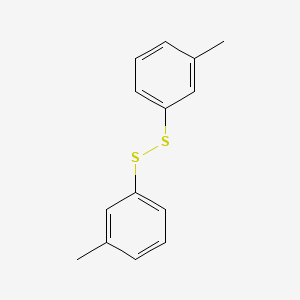
![[4-(Methanesulfonyl)butoxy]benzene](/img/structure/B14703047.png)
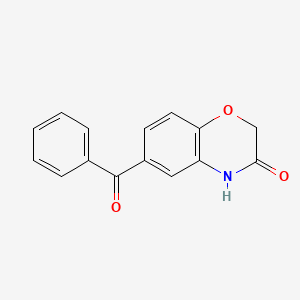
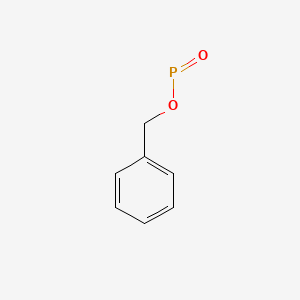




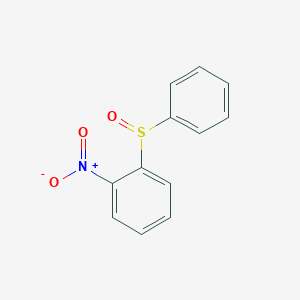

![(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium](/img/structure/B14703100.png)

